molecular formula C16H12BrFN2O2S B2914528 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide CAS No. 391222-93-8

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Cat. No.: B2914528
CAS No.: 391222-93-8
M. Wt: 395.25
InChI Key: YNRWQEONZYRYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The benzothiazole nucleus is a structurally versatile pharmacophore present in compounds with a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The specific substitution pattern on this molecule—incorporating bromo and fluoro halogens along with an ethoxy group—is typical of structures investigated for their potential in drug discovery, particularly in the development of kinase inhibitors . Such aryl-containing bicyclic compounds are frequently explored for their ability to modulate protein kinase activity, which is a key target pathway in oncology and inflammatory disease research . Furthermore, benzothiazole derivatives have demonstrated significant antimicrobial effects against a panel of bacterial strains, including both Gram-positive and Gram-negative species, as well as resistant strains like MRSA . The presence of halogen atoms and an ethoxy group in the structure may influence its electronic properties and binding affinity, making it a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in vitro. Researchers can utilize this compound to investigate new therapeutic avenues for diseases such as cancer, inflammatory disorders, and bacterial infections. Handle with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2S/c1-2-22-10-4-6-13-14(8-10)23-16(19-13)20-15(21)11-5-3-9(17)7-12(11)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRWQEONZYRYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Bromination: The benzothiazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the desired position.

    Fluorobenzamide Formation: The brominated benzothiazole is coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.

    Oxidation and Reduction: Products with modified functional groups, such as alcohols or ketones.

    Coupling Reactions: Complex structures with extended aromatic systems.

Scientific Research Applications

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring can intercalate with DNA, while the fluorobenzamide moiety can form hydrogen bonds with protein targets, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Molecular Formula Substituents (Benzamide/Benzothiazole) Molecular Weight (g/mol) Key Properties/Activity References
Target Compound C₁₆H₁₂BrFN₂O₂S 4-Br, 2-F (Bz); 6-OEt (Btz) ~393.25 N/A (Theoretical) -
2-BTFBA C₁₄H₉FN₂OS 2-F (Bz); None (Btz) 280.30 Antiviral; a = 5.22 Å (XRD)
Z14 C₁₅H₁₄BrN₃O₂S₂ 5-Br, 2-SMe (Pyr); 6-OEt (Btz) 424.33 Dengue NS inhibition
4-Bromo-N-[4-(6-Me-Btz)Ph]Bzamide C₂₁H₁₅BrN₂OS 4-Br (Bz); 6-Me (Btz) 423.33 N/A
N-(6-OEt-Btz)-4-CF₃Bzamide C₁₇H₁₃F₃N₂O₂S 4-CF₃ (Bz); 6-OEt (Btz) 366.36 Enhanced metabolic stability

Biological Activity

4-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The incorporation of fluorine and bromine atoms significantly influences the compound's pharmacological properties. Fluorine enhances lipophilicity and metabolic stability, while bromine can improve binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds with a benzothiazole scaffold exhibit promising anticancer activity. Specifically, studies have shown that derivatives of benzothiazole can inhibit various cancer cell lines. For instance, compounds with electron-withdrawing groups like fluorine at position 6 enhance cytotoxicity against specific cancer cells, such as colon adenocarcinoma .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 14HCT-11614.5PDGFRα inhibition
Compound 18MCF-79.8Apoptosis induction
This compoundA549TBDTBD

The anticancer effects of this compound may involve several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways associated with tumor growth and progression, such as the PDGFRα signaling pathway .
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Some studies suggest that benzothiazole derivatives can cause cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

A notable study evaluated the efficacy of a related benzothiazole derivative in a nude mouse model bearing HCT-116 colon adenocarcinoma xenografts. The results demonstrated significant tumor regression compared to controls treated with standard chemotherapy agents like BEZ235 . This suggests that the compound could potentially serve as an effective therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.